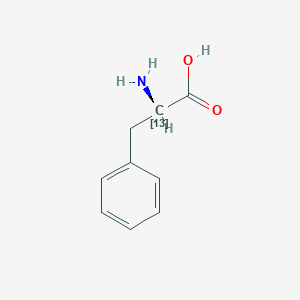

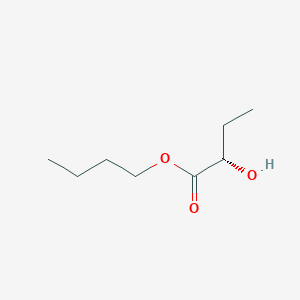

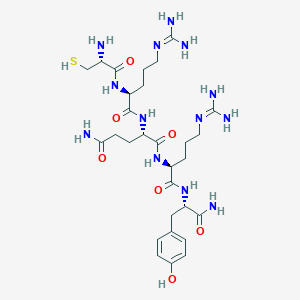

![molecular formula C10H16N2O2 B137157 (3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 27483-18-7](/img/structure/B137157.png)

(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione

Overview

Description

(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione, also known as (3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a cyclic dipeptide belonging to the class of diketopiperazines (DKPs). These compounds are characterized by their two amino acid residues forming a six-membered ring. This compound is an organonitrogen and organooxygen compound with the molecular formula C10H16N2O2 .

Mechanism of Action

Target of Action

Cyclo(D-Val-L-Pro) is a cyclic dipeptide that has been found to have toxic activity against certain phytopathogenic microorganisms . It is also known to inhibit the activation of a LuxR-dependent E. coli biosensor by the quorum-sensing molecule 3-oxo-hexanoyl-homoserine lactone .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it inhibits the activation of a LuxR-dependent E. coli biosensor .

Biochemical Pathways

Cyclo(D-Val-L-Pro) affects various biochemical pathways. It is known to inhibit the activation of a LuxR-dependent E. coli biosensor, which is part of the quorum-sensing pathway . Quorum sensing is a mechanism by which bacteria communicate and coordinate group behaviors.

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, or dmso .

Result of Action

The result of Cyclo(D-Val-L-Pro)'s action is the inhibition of certain phytopathogenic microorganisms . This can lead to a decrease in the population of these organisms, potentially reducing their harmful effects.

Action Environment

The action of Cyclo(D-Val-L-Pro) can be influenced by environmental factors. For example, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of other organisms can influence the compound’s action, as seen in its interaction with the LuxR-dependent E. coli biosensor .

Biochemical Analysis

Biochemical Properties

Cyclo(D-Val-L-Pro) is composed of two amino acid residues, D-Valine and L-Proline . It has been studied for its potential to be used as a therapeutic agent for a variety of diseases

Cellular Effects

Cyclo(D-Val-L-Pro) has been implicated in the inhibition of human tumor cell line proliferation . It has been shown to possess a variety of biochemical and physiological effects . The exact cellular processes it influences, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of Cyclo(D-Val-L-Pro) in animal models. Future studies should aim to investigate this, including any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should aim to investigate this, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies should aim to investigate this, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione can be synthesized through various methods. One common approach involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide D-Val-L-Pro can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to minimize byproducts and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of diketopiperazine derivatives with additional oxygen functionalities.

Reduction: Formation of reduced diketopiperazine derivatives.

Substitution: Formation of substituted diketopiperazine derivatives with new functional groups.

Scientific Research Applications

(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:

Biology: Studied for its role in microbial communication and biofilm formation.

Medicine: Investigated for its potential therapeutic effects, including antidiabetic and neuroprotective activities

Comparison with Similar Compounds

Similar Compounds

Cyclo(L-Pro-L-Val): Another diketopiperazine with similar structural features but different stereochemistry.

Cyclo(L-Pro-L-Phe): Known for its neuroprotective effects and activation of PPAR-γ.

Cyclo(L-Pro-L-Tyr): Exhibits auxin-like activity in plants and promotes root development.

Uniqueness

(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its ability to promote bacterial growth and biofilm formation sets it apart from other diketopiperazines .

Properties

IUPAC Name |

(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159678 | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27483-18-7 | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27483-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(D-Val-L-Pro)3 interact with cations and what are the consequences of this interaction?

A1: Cyclo(D-Val-L-Pro)3 interacts with alkali metal cations, effectively binding them within its cyclic structure. [, ] This complexation is similar to that observed with valinomycin, where the cation is coordinated by carbonyl oxygens from the peptide backbone. [] This interaction allows PV to facilitate ion transport across lipid bilayers. [] While PV exhibits a cation selectivity sequence (K+ ≳ Rb+ > Cs+ > NH4 + > TI+ > Na+ > Li+) akin to valinomycin, its ability to discriminate between potassium and sodium ions is notably lower. []

Q2: How does the conformation of Cyclo(D-Val-L-Pro)3 change upon cation binding?

A2: In its free form, Cyclo(D-Val-L-Pro)3 exists in two distinct conformations in solution. One conformation exhibits S6 symmetry, resembling the structure observed in cation complexes. The other, more stable conformer, displays lower symmetry. [] Upon binding a cation, PV adopts a predominantly S6 symmetrical conformation, similar to the potassium complex of valinomycin. [] This conformational change suggests an induced-fit mechanism where the presence of the cation stabilizes the S6 symmetrical form, facilitating ion complexation and transport.

Q3: How does the structure of Cyclo(D-Val-L-Pro)3 influence its ion transport properties compared to valinomycin?

A3: Although structurally similar to valinomycin, Cyclo(D-Val-L-Pro)3 demonstrates significant differences in its ion transport characteristics. For instance, PV requires a concentration several orders of magnitude higher than valinomycin to induce comparable membrane conductance changes. [] Furthermore, the permeability of lipid bilayers to free PV is considerably lower than to free valinomycin. [] These observations suggest that structural subtleties within the cyclic peptide backbone, despite the overall conformational similarities, significantly impact the compound's ability to partition into and traverse lipid membranes.

Q4: What analytical techniques have been used to study Cyclo(D-Val-L-Pro)3 and its interactions?

A4: Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the solution conformation of Cyclo(D-Val-L-Pro)3 and its complexes with alkali metal ions. [] Researchers have utilized proton NMR to investigate the conformational changes that occur upon cation binding, providing insights into the molecule's mode of action. [] Additionally, electrical conductance measurements across lipid bilayers have been employed to assess the ion transport properties of PV, revealing its ability to facilitate ion permeation, albeit with different characteristics compared to valinomycin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

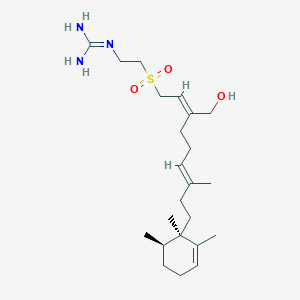

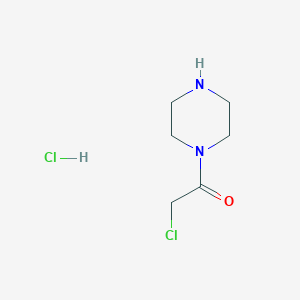

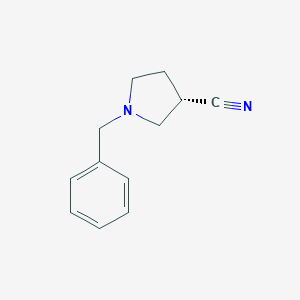

![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

![2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B137105.png)